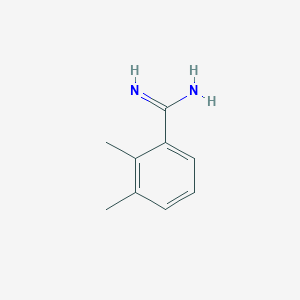

2,3-Dimethyl-benzamidine

Description

Significance in Contemporary Chemical Research

The significance of benzamidines in modern chemical research is multifaceted. They are widely recognized as potent inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. ontosight.aiacs.org This inhibitory action has positioned benzamidine (B55565) derivatives as promising candidates for the development of therapeutic agents for a range of conditions. ontosight.aiontosight.aiontosight.ai Their applications extend to various research areas, including the study of blood coagulation, inflammation, and even as potential antimicrobial and anticancer agents. acs.orgontosight.aiontosight.ai Furthermore, their ability to form stable complexes with metal ions has led to their use in the development of novel catalysts and materials.

The core structure of benzamidine allows for extensive chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties. ontosight.ai Researchers can manipulate the aromatic ring and the amidine group to fine-tune the compound's biological activity, solubility, and other physicochemical characteristics. solubilityofthings.comontosight.ai This adaptability is a key factor driving their continued exploration in drug discovery and materials science.

Research Context and Specific Focus on 2,3-Dimethyl-benzamidine

Within the broad class of benzamidines, specific derivatives are often investigated for their unique properties and potential applications. This article focuses on This compound , a derivative where two methyl groups are attached to the 2 and 3 positions of the benzene (B151609) ring. While the parent benzamidine and other derivatives have been extensively studied, the research landscape surrounding this compound is more specialized.

The primary research interest in this compound and its related compounds often lies in their role as intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds like benzimidazoles. clockss.org The strategic placement of the methyl groups can influence the reactivity and stereochemistry of subsequent chemical transformations.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.21 g/mol |

| IUPAC Name | 2,3-dimethylbenzenecarboximidamide |

| Canonical SMILES | CC1=C(C(=C(C)C=C1)C(=N)N) |

| InChI Key | Not readily available in searched literature. |

Synthesis and Reactivity

The synthesis of benzamidine derivatives, in general, can be achieved through various methods. A common route involves the reaction of a corresponding benzonitrile (B105546) with a source of ammonia (B1221849) or an amine. google.com Another established method is the Pinner reaction, which proceeds via an imidate intermediate formed from a nitrile and an alcohol in the presence of a strong acid.

While specific, detailed synthetic procedures for this compound were not extensively documented in the initial search results, a general approach can be inferred. The synthesis would likely start from 2,3-dimethylbenzonitrile (B195845). This starting material can be converted to the corresponding imidate, which is then reacted with an amine to yield the final this compound product.

One notable reaction involving a related compound, N-(2,3-Dimethylphenyl)benzamidine, highlights the utility of such derivatives in the synthesis of benzimidazoles. clockss.org In a one-pot procedure, the N-arylamidine is treated with N-chlorosuccinimide to form an N'-chloroamidine intermediate. clockss.org This intermediate then undergoes cyclization in the presence of a base to afford the corresponding benzimidazole (B57391) derivative in good yield. clockss.org This demonstrates how the 2,3-dimethylphenyl moiety can be incorporated into more complex heterocyclic systems.

Research Findings and Applications

The primary application of this compound and its close analogs in the reviewed literature is as a precursor in organic synthesis. The structural motif is valuable for constructing more elaborate molecules with potential biological activity.

For instance, the synthesis of N-hydroxy-2,3-dimethyl-benzamidine has been reported, indicating its availability as a research chemical. fluorochem.co.uk Hydroxybenzamidines are a subclass of benzamidines that have also been investigated for their biological properties, including their potential as inhibitors of enzymes like nitric oxide synthase.

While direct research on the biological activity of this compound itself is not prominent in the search results, the broader class of benzamidines has been extensively studied. Benzamidine derivatives are known to exhibit a wide range of biological activities, including:

Antimicrobial and Antifungal Activity : Certain benzamidine derivatives have shown promise in combating bacterial and fungal infections. nih.govnih.gov

Antiparasitic Activity : Some bis-benzamidine derivatives have demonstrated significant effects against various parasites. nih.gov

Enzyme Inhibition : As previously mentioned, the inhibition of serine proteases like trypsin and thrombin is a hallmark of this class of compounds. ontosight.aiacs.org This has implications for developing treatments for thrombotic disorders. acs.org

It is plausible that this compound could serve as a scaffold for the development of new derivatives with interesting biological profiles, leveraging the established activities of the benzamidine pharmacophore.

Structure

2D Structure

3D Structure

Properties

CAS No. |

885957-67-5 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

2,3-dimethylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H3,10,11) |

InChI Key |

QXKPABNWQSEPEM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=N)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=N)N)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,3-dimethyl-benzamidine in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework and dynamic processes can be obtained.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are influenced by the electronic effects of the substituents on the benzene (B151609) ring and the amidine group.

The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The two methyl groups on the benzene ring will present as singlets, likely in the region of δ 2.2-2.5 ppm. The protons of the amidine group (-C(=NH)NH₂) will exhibit signals that can be broad and their chemical shifts are often dependent on solvent, concentration, and temperature due to proton exchange and hydrogen bonding. The NH and NH₂ protons can be expected in a broad range, potentially between δ 5.0 and 9.0 ppm.

A hypothetical ¹H NMR data table for this compound is presented below. Actual chemical shifts can vary based on the solvent and other experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | m | 3H |

| -CH₃ (at C2) | ~2.3 | s | 3H |

| -CH₃ (at C3) | ~2.2 | s | 3H |

| Amidine-NH/NH₂ | 5.0 - 9.0 | br s | 3H |

Table 1: Predicted ¹H NMR chemical shifts for this compound. (s = singlet, m = multiplet, br s = broad singlet)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edulibretexts.org The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. oregonstate.edulibretexts.org

The quaternary carbon of the amidine group (-C (=NH)NH₂) is expected to resonate in the range of δ 160-170 ppm. The aromatic carbons will show signals between δ 120-140 ppm, with the carbons directly attached to the methyl groups and the amidine functional group having distinct chemical shifts. The methyl carbons will appear at higher field, typically around δ 15-25 ppm. oregonstate.edu

Below is a table of predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Amidine) | 160 - 170 |

| C-1 (ipso-carbon attached to amidine) | 135 - 145 |

| C-2 & C-3 (carbons with methyl groups) | 130 - 140 |

| C-4, C-5, C-6 (aromatic CH) | 120 - 130 |

| -CH₃ (at C2) | 15 - 25 |

| -CH₃ (at C3) | 15 - 25 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Nitrogen-15 NMR spectroscopy is a highly sensitive method for probing the electronic structure and dynamic behavior of nitrogen-containing compounds like amidines. psu.eduacs.orgnih.gov In this compound, there are two distinct nitrogen environments: the imino (=NH) and amino (-NH₂) nitrogens. These will have different ¹⁵N chemical shifts.

Tautomerism, the migration of a proton between the two nitrogen atoms of the amidine group, is a common phenomenon in amidines. fu-berlin.denih.gov This process can be studied using ¹⁵N NMR. At room temperature, if the tautomeric exchange is fast on the NMR timescale, an averaged signal for the two nitrogen atoms may be observed. psu.edu However, at lower temperatures, the exchange can be slowed, allowing for the observation of separate signals for the individual tautomers. psu.edu Theoretical calculations combined with experimental ¹⁵N NMR data can help determine the equilibrium position between the tautomeric forms. nih.gov

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which is invaluable for unambiguous signal assignment and structural elucidation. epfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would help in assigning the signals of the coupled aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. ic.ac.uk This is useful for determining the conformation of the molecule, for example, the spatial relationship between the methyl groups and the amidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. epfl.ch It allows for the direct assignment of proton signals to their corresponding carbon or nitrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and heteronuclei over two or three bonds. epfl.ch This technique is particularly useful for identifying quaternary carbons and for connecting different molecular fragments. For instance, it can show correlations from the methyl protons to the aromatic carbons and from the aromatic protons to the amidine carbon.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on a timescale comparable to the NMR experiment, such as tautomerism and restricted rotation. acs.orgarkat-usa.org In this compound, DNMR can be used to investigate the kinetics of proton exchange in the amidine group. fu-berlin.de By acquiring spectra at different temperatures, the rate of exchange can be determined from the changes in the lineshape of the exchanging proton signals. ubd.edu.bnmdpi.com This allows for the calculation of activation parameters, such as the free energy of activation (ΔG‡), for the exchange process. hw.ac.uknih.gov

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.govmdpi.com A crystal structure of this compound or a closely related derivative would reveal the exact geometry of the amidine group and the conformation of the molecule. It would also show how the molecules pack in the crystal lattice and identify any hydrogen bonding networks involving the amidine protons. Such studies on substituted benzamidines have provided valuable insights into their solid-state structures. hw.ac.uknih.govacs.org

A hypothetical table of selected crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.67 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.215 |

Table 3: Hypothetical crystallographic data for this compound.

Solid-State Structural Determination

The solid-state structure of 2,3-dimethylanilinium chloride monohydrate has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group. nih.gov The asymmetric unit comprises one 2,3-dimethylanilinium cation, one chloride anion, and one water molecule. nih.gov

Crystallographic Data for 2,3-Dimethylanilinium Chloride Monohydrate

| Crystal Data | Value |

|---|---|

| Formula | C₈H₁₂N⁺·Cl⁻·H₂O |

| Molecular Weight | 175.65 |

| Crystal System | Orthorhombic |

| a (Å) | 7.4910 (15) |

| b (Å) | 7.5031 (15) |

| c (Å) | 17.430 (4) |

| Volume (ų) | 979.7 (4) |

Analysis of Bond Lengths and Angles

The intramolecular bond lengths and angles provide critical information about the geometry of the molecule. In the case of the 2,3-dimethylanilinium cation, the C—NH₃ bond distance is reported to be 1.465 (2) Å. nih.gov This value is comparable to the C—NH₃ distance of 1.459 (2) Å observed in the crystal structure of 2,3-dimethylanilinium chloride. nih.gov The C—C—C and C—C—N bond angles are within the typical range for such aromatic compounds. nih.gov For this compound, one would expect characteristic bond lengths for the amidine group, with the C-N double bond being shorter than the C-N single bond, although delocalization of electron density can lead to intermediate bond lengths.

Intermolecular Interactions in Crystal Lattices

The crystal packing of 2,3-dimethylanilinium chloride monohydrate is stabilized by a network of hydrogen bonds. nih.gov These interactions involve the organic cations, chloride anions, and water molecules. nih.gov Specifically, N—H⋯Cl, N—H⋯O, and O—H⋯Cl hydrogen bonds are present, creating layers parallel to the ab plane. nih.gov Each chloride anion is connected to two 2,3-dimethylanilinium cations via N—H⋯Cl hydrogen bonds and also to two water molecules. nih.gov Furthermore, a strong N—H⋯O hydrogen bond exists between the organic cation and the water molecule, with an H⋯O separation of 1.83 (3) Å. nih.gov For this compound, similar intermolecular hydrogen bonding patterns involving the amidine N-H protons and a suitable acceptor, such as a counter-ion or solvent molecule, would be expected to play a crucial role in its crystal lattice formation. The presence of both hydrogen bond donors (N-H) and acceptors (the imino nitrogen) in the amidine group allows for the formation of robust supramolecular synthons.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org

Infrared (IR) Spectroscopic Features

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The aromatic ring would give rise to C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. libretexts.org The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ range. libretexts.org

The methyl groups (CH₃) attached to the benzene ring will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2985-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

The amidine group (-C(=NH)NH₂) will have several characteristic vibrations. The N-H stretching vibrations of the -NH₂ group typically appear as two bands in the 3500-3300 cm⁻¹ region for the asymmetric and symmetric stretches. The =N-H stretching vibration is expected around 3300 cm⁻¹. The C=N stretching vibration of the imine group is a strong band that usually appears in the 1690-1640 cm⁻¹ region. The N-H bending vibrations (scissoring) of the -NH₂ group are typically found around 1650-1580 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100-3000 |

| C-C stretch | 1600-1400 | |

| Methyl Group | C-H stretch | 2985-2865 |

| Amidine Group | N-H stretch (-NH₂) | 3500-3300 |

| =N-H stretch | ~3300 | |

| C=N stretch | 1690-1640 |

Tautomerism and Isomerism in Benzamidine Systems

Prototropic Tautomerism: Amino-Imino Forms

Prototropic tautomerism is a fundamental characteristic of amidines, involving the migration of a proton between the two nitrogen atoms of the amidine group. wikipedia.org In the case of 2,3-Dimethyl-benzamidine, this results in a dynamic equilibrium between two primary forms: the amino tautomer and the imino tautomer. nih.govsphinxsai.com

Amino Form: In this tautomer, a proton is attached to the exocyclic nitrogen atom, resulting in an amino group (-NH2), while the endocyclic nitrogen is part of a carbon-nitrogen double bond (C=N).

Imino Form: Conversely, the imino tautomer has the proton on the endocyclic nitrogen, forming an imino group (=NH), while the exocyclic nitrogen is double-bonded to the central carbon.

Theoretical calculations and experimental data for substituted benzamidines consistently show that the amino form is generally the more stable and predominant tautomer in equilibrium. nih.govsphinxsai.com This preference is attributed to factors including conjugation and potential for stabilizing intramolecular interactions.

Table 1: Tautomeric Forms of this compound

| Tautomer | Description | Key Structural Feature |

| Amino Form | The more stable tautomer. | Contains a C-NH2 group and an endocyclic C=N bond. |

| Imino Form | The less stable tautomer. | Contains a C=NH group and an exocyclic C=N bond. |

Experimental Determination of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and precise tool for the experimental investigation of tautomeric equilibria in benzamidine (B55565) systems. mdpi.comencyclopedia.pub Techniques such as 1H, 13C, and 15N NMR can distinguish between the different tautomeric forms because the proton transfer is often slow on the NMR timescale, allowing for the observation of separate signals for each species. mdpi.com

1H NMR: The chemical shifts of the N-H protons are distinct for the amino (-NH2) and imino (=NH) groups. Broadening of the signal for the =C-NH2 protons can indicate the occurrence of tautomerism. nih.gov

13C NMR: The chemical shift of the amidine carbon atom (-C(N)N) differs significantly between the amino and imino forms, providing another method to quantify their relative populations.

15N NMR: This technique is particularly sensitive to the chemical environment of nitrogen. encyclopedia.pub Studies on related 2-amino-N'-(aryl)-benzamidines have used 15N NMR (specifically with DEPT sequences) to confirm that the amino form, with its two hydrogenated nitrogen atoms, is the most stable tautomer. nih.gov

By integrating the signal intensities of the distinct peaks corresponding to each tautomer, their equilibrium ratio in a given solvent and at a specific temperature can be accurately determined. encyclopedia.pub

Steric and Electronic Effects on Tautomerization

The substituents on the aromatic ring play a crucial role in modulating the tautomeric equilibrium through both steric and electronic effects. sphinxsai.comacs.org For this compound, the two methyl groups are key influencers.

Electronic Effects: Methyl groups are electron-donating. In substituted benzamidines, electron-donating groups can destabilize the parent neutral molecule, which can influence bond dissociation enthalpies and the relative stability of the tautomers. sphinxsai.com The combined electron-donating effect of the two methyl groups in this compound increases the electron density on the aromatic ring and the amidine functional group.

Steric Effects: The presence of a methyl group at the ortho-position (position 2) introduces significant steric hindrance. This steric bulk can influence the planarity of the molecule and the orientation of the amidine group relative to the benzene (B151609) ring. sphinxsai.com This can affect the stability of the different tautomers and their conformational isomers. For instance, steric crowding may favor a specific conformation to minimize repulsive interactions. mdpi.com

Table 2: Influence of Substituent Effects on Benzamidine Tautomerism

| Effect | Influence of Methyl Groups (Electron-Donating) |

| Electronic | Destabilize the parent molecule relative to unsubstituted benzamidine, potentially lowering the N-H bond dissociation enthalpy. sphinxsai.com |

| Steric | The ortho-methyl group creates steric hindrance, which can affect the conformation and relative stability of tautomers. |

Influence of Solvent on Tautomeric Preferences

The nature of the solvent can dramatically influence the position of the tautomeric equilibrium. nih.gov Key solvent properties affecting tautomerism are polarity and the ability to act as a hydrogen-bond donor or acceptor. nih.govuni-regensburg.de

Studies on analogous systems like N-acylguanidines and azomethine derivatives show that solvent interactions, particularly hydrogen bonding, strongly impact conformational preferences and tautomeric equilibria. nih.govuni-regensburg.de For instance, polar protic solvents can stabilize one tautomer over another by forming intermolecular hydrogen bonds. In some cases, a change in solvent polarity can cause a significant shift in the absorption spectrum (solvatochromism), which is indicative of a change in the predominant tautomeric form. nih.gov While specific data for this compound is limited, the general principle holds that in aprotic solvents, intramolecular hydrogen bonds may dominate, favoring one form, whereas in protic solvents, intermolecular hydrogen bonds with the solvent can shift the equilibrium toward the other tautomer. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (DFT, GIAO/DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of benzamidine (B55565) derivatives. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, stability, and reactivity of these molecules. scirp.orgnih.gov

Prototropic tautomerism, the migration of a proton between two atoms within a molecule, is a key phenomenon in amidine chemistry. nih.gov For benzamidines, this typically involves an equilibrium between different tautomeric forms. Computational studies using DFT methods can predict the relative stabilities of these tautomers by calculating their ground-state energies. orientjchem.orgresearchgate.net The energy difference between tautomers indicates which form is more prevalent at equilibrium.

For instance, studies on similar heterocyclic systems show that the stability of tautomers can be significantly influenced by intramolecular hydrogen bonding and the electronic nature of substituents. nih.govresearchgate.net DFT calculations can elucidate these relationships by modeling the potential energy surface and identifying the transition states that connect the tautomers. The calculated energy of these transition states corresponds to the activation energy barrier for the tautomerization process. orientjchem.org While specific data for 2,3-dimethyl-benzamidine is not prevalent, studies on related amides and azomethine dyes demonstrate that while methods like MP2 can overestimate the stability of certain forms, DFT functionals can be benchmarked to provide results that align well with experimental observations. mdpi.com

The general equilibrium for a benzamidine compound involves the amide and enamine tautomers. The relative stability is often influenced by the solvent environment. nih.gov

| Tautomeric System | Method/Basis Set | Phase | Most Stable Tautomer | Relative Energy (kcal/mol) | Source Insight |

|---|---|---|---|---|---|

| 1-Benzamidoisoquinoline Derivatives | ωB97X-D/def2-TZVP | DMSO | Amide | Varies with substituent | Intramolecular hydrogen bonds compete with solvent interactions, making explicit solvent models crucial for accuracy. nih.gov |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Gas & Various Solvents | Keto | Enol form is less stable. | Polar solvents tend to stabilize the more polar keto tautomer over the enol form. orientjchem.org |

| 5-acetyl-2-methoxydihydropyrimidines | B3LYP/6–31++G** | Gas & Solution | Ratio Dependent | Depends on substituent and solvent | Tautomeric ratios are sensitive to the electronic nature of substituents, solvent, and temperature. researchgate.net |

DFT calculations provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule. nih.gov These maps are crucial for understanding intermolecular interactions.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govnih.gov In general, a smaller gap suggests higher reactivity. For benzamidine derivatives, the HOMO is often located on the amidine group and the phenyl ring, while the LUMO distribution depends on the specific substitution pattern. nih.gov

The table below presents representative data for related compounds to illustrate the type of information gained from FMO analysis, as specific values for this compound were not found.

| Compound Type | Method | εHOMO (eV) | εLUMO (eV) | Energy Gap ΔE (eV) | Source Insight |

|---|---|---|---|---|---|

| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide | DFT/B3LYP/GENSEP | -4.5 | -4.4 | 0.1 | The HOMO and LUMO are located on the iodine atoms and phenyl ring, indicating these are key sites for electronic interactions. nih.gov |

| (P)-1,3-dimethyl allene | TPSSh | N/A | N/A | N/A | Substitutions can remove the degeneracy of orbitals, leading to helical FMOs with distinct characteristics. researchgate.net |

| 8-methyl-1,2-dihydro-4H-chromeno[2,3-b]quinoline-4,6(3H)-dione | DFT/B3LYP/6-311G(d,p) | N/A | N/A | 1.00 & 2.76 (Optical) | Analysis of absorption edges can provide experimental band gaps that correlate with theoretical calculations. researchgate.net |

The benzamidine moiety can participate in and facilitate proton transfer reactions, a fundamental process in many chemical and biological systems. nih.govrug.nl Computational studies are essential for elucidating the mechanisms of these reactions. DFT calculations can map the entire reaction pathway for a proton transfer event, identifying key intermediates and, most importantly, the transition state (TS). acs.org

For example, in enzyme-catalyzed reactions, a proton transfer may be mediated by the catalytic triad (B1167595) of a serine protease. nih.gov Computational models can explore how substrates or inhibitors like benzamidine interact with the active site and participate in this proton relay. Studies on the mutarotation of sugars catalyzed by benzamidine have shown that the process can occur via a concerted double proton transfer, where the amidine acts as a bifunctional catalyst. researchgate.netresearchgate.net The calculations reveal the energetics of this process, including the activation barrier, which determines the reaction rate. researchgate.net Investigations into the reaction of amidines with triazines have used DFT to rule out certain mechanisms, like the Diels-Alder pathway, in favor of a stepwise addition/elimination/cyclization pathway, where the initial nucleophilic attack involving proton movement is the rate-limiting step. acs.org

The surrounding environment, especially the solvent, can have a profound impact on the structure, stability, and reactivity of a molecule. orientjchem.orgnih.gov Computational chemistry accounts for these effects using various solvent models. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit (continuum), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govosti.gov

Implicit models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and widely used. github.iocore.ac.ukq-chem.com They are effective at capturing bulk electrostatic effects. q-chem.com For instance, continuum models can correctly predict that polar solvents stabilize more polar tautomers. orientjchem.org However, for systems where specific solute-solvent interactions like hydrogen bonding are critical, implicit models may be insufficient. nih.govresearchgate.net In such cases, explicit solvent models, or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, provide a more accurate description, although at a higher computational cost. core.ac.uk Studies have shown that for processes like tautomerism in certain amides, the inclusion of explicit solvent molecules is mandatory to reproduce experimental results accurately, as they can form strong intermolecular hydrogen bonds that compete with intramolecular ones. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. archivepp.com

QSAR studies are particularly prevalent for benzamidine derivatives due to their wide range of biological activities, including roles as enzyme inhibitors. nih.govjocpr.combol.com The fundamental principle of QSAR is that the structural features of a molecule, encoded by numerical values called descriptors, determine its activity. archivepp.com These descriptors can be topological, electronic, steric, or physicochemical in nature. jocpr.comacs.org

For benzamidine derivatives, various QSAR models have been developed to predict their inhibitory activity against targets like thrombin and factor Xa. jocpr.comresearchgate.netvjst.vn These models are built using a "training set" of molecules with known activities. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to generate a mathematical equation that links the descriptors to the activity. archivepp.comresearchgate.netvjst.vn The predictive power of these models is then validated using an external "test set" of compounds. archivepp.com Successful QSAR models can be used to predict the activity of new, unsynthesized benzamidine analogues, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. archivepp.combol.com

The following table summarizes findings from various QSAR studies on benzamidine derivatives.

| Target/Activity | Compound Series | Method(s) | Key Descriptors | Source Insight |

|---|---|---|---|---|

| Antimalarial | Benzamidine derivatives | MIA-QSAR, GA-PLS | Image-based pixels (2D) | Multivariate image analysis (MIA) offers a 2D image-based approach to develop robust QSAR models for predicting inhibitory activity. archivepp.com |

| Complement-Inhibitory Activity | 105 benzamidines | Hierarchical QSAR | Topostructural (ID), Geometric (3DW) | Simple topostructural indices alone can predict inhibitory potency reasonably well, with geometric parameters offering marginal improvement. acs.org |

| Thrombin Inhibition | 22 benzamidine derivatives | QSAR | Heat of formation, shape index, molar refractivity | Models incorporating descriptors for heat of formation, shape, or molar refractivity showed good predictive power with high correlation coefficients. jocpr.com |

| Factor Xa Inhibition | (S)-3-(2-(naphthalene-2-sulfonamido)-3-oxobutyl)benzimidamide derivatives | MLR | Physicochemical, steric, electronic, structural | Stepwise regression and leave-one-out cross-validation resulted in high agreement between experimental and predicted inhibitory values. researchgate.net |

| Factor Xa Inhibition | (R)-3-amidinophenylalanine inhibitors | 2D-QSAR, PLSR | Physicochemical properties | A statistically significant 2D-QSAR model was developed and validated to predict the binding affinity (pKi) of inhibitors. vjst.vn |

Selection and Calculation of Molecular Descriptors

In the field of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, molecular descriptors are numerical values that encode distinct chemical information about a molecule. nih.govresearchgate.net The selection of appropriate descriptors is a critical step, as they form the basis for creating a mathematical model that links a molecule's structure to its activity or properties. nih.gov These descriptors can be categorized by their dimensionality (0D, 1D, 2D, 3D) and the type of information they represent, such as physicochemical, topological, or electronic properties. chemintelligence.comfrontiersin.org

The process begins with generating the 2D or 3D structure of the molecule, in this case, 2,3-Dimethylbenzamidine. Software packages like Dragon or RDKit can then be used to calculate a wide array of descriptors. nih.govfrontiersin.org For example, 2D descriptors are derived from the graph representation of the molecule and are sensitive to its size, shape, and symmetry, while 3D descriptors utilize the spatial coordinates of the atoms to provide information on the molecule's geometry and electronic properties. chemintelligence.comfrontiersin.org The ultimate goal is to select a set of descriptors that are highly correlated with the property of interest but not highly correlated with each other to build a robust and predictive model. rsc.org

Table 1: Representative Molecular Descriptors Applicable to 2,3-Dimethylbenzamidine

| Descriptor Class | Example Descriptors | Description |

| 0D (Constitutional) | Molecular Weight, Atom Count, Ring Count | Describes the basic composition of the molecule without regard to its geometry or connectivity. researchgate.netfrontiersin.org |

| 1D (Physicochemical) | LogP (octanol-water partition coefficient), Molar Refractivity | Represents empirical physicochemical properties of the molecule. ajchem-a.comnih.gov |

| 2D (Topological) | Wiener Index, Balaban J Index, Molecular Connectivity Indices (χ) | Numerical values derived from the 2D graph representation of the molecule, encoding information about branching and connectivity. chemintelligence.comnih.gov |

| 3D (Geometrical) | Molecular Surface Area, Molecular Volume, 3D-MoRSE Descriptors | Calculated from the 3D coordinates of the molecule, these descriptors describe its size, shape, and spatial arrangement. chemintelligence.comuran.ua |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Derived from quantum chemical calculations, these descriptors quantify the electronic properties of the molecule. scielo.org.mxniscpr.res.in |

| E-State (Electrotopological) | EState-VSA Descriptors, Atom-Type E-State Indices | Combine electronic character and topological environment of each atom, useful for describing potential non-covalent interactions. nih.govdatagrok.ai |

Statistical Validation of QSAR/QSPR Models

Developing a QSAR/QSPR model is not complete until its reliability and predictive power have been rigorously assessed through statistical validation. derpharmachemica.comscielo.br Validation is essential to ensure that a model is not simply a result of chance correlation and can accurately predict the activity of new, untested compounds. basicmedicalkey.comnih.gov The process is generally divided into internal and external validation. nih.govbasicmedicalkey.com

Internal Validation assesses the robustness and stability of the model using only the initial training dataset. basicmedicalkey.com The most common technique is cross-validation, where the dataset is repeatedly partitioned into subsets for training and internal testing. scielo.br Methods include leave-one-out (LOO) and k-fold cross-validation. derpharmachemica.comscielo.br

External Validation is considered the most stringent test of a model's predictive capability. nih.govscielo.br It involves using the model to predict the properties of an external test set—compounds that were not used in the model's development. basicmedicalkey.com A model with good external validation is considered to have high predictive power for new chemical entities. nih.gov The Organisation for Economic Co-operation and Development (OECD) has outlined principles for validating QSAR models to ensure their scientific validity for regulatory purposes. basicmedicalkey.com

Table 2: Key Statistical Validation Methods and Metrics for QSAR/QSPR Models

| Validation Type | Method | Key Statistical Parameters | Description |

| Internal Validation | Leave-One-Out Cross-Validation (LOO-CV) | Q² (or R²cv) | Each compound is systematically removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. scielo.br |

| Internal Validation | k-Fold Cross-Validation | Q² | The dataset is randomly divided into 'k' subsets. One subset is used for testing and the other k-1 subsets are used for training. The process is repeated 'k' times. derpharmachemica.com |

| Internal Validation | Y-Randomization (Scrambling) | R², Q² | The biological activity values (Y-variable) are randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. A significant drop in R² and Q² for the scrambled models indicates that the original model is not due to chance. scielo.br |

| External Validation | Test Set Prediction | R²pred, Q²ext, RMSEP | The model is used to predict the activity of an independent test set of compounds not used during model development. nih.govscielo.br The Root Mean Square Error of Prediction (RMSEP) quantifies the error. scielo.br |

Computational Approaches to Molecular Recognition (e.g., Docking Studies for Ligand Binding Sites)

Molecular recognition is the specific interaction between two or more molecules. Computational methods, particularly molecular docking, are powerful tools for studying these interactions. nrfhh.combiointerfaceresearch.com Molecular docking predicts the preferred orientation of one molecule (a ligand, such as 2,3-Dimethylbenzamidine) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. biointerfaceresearch.comajchem-a.com

The primary goal of docking is to identify the correct binding pose of the ligand within the active site of the target protein and to estimate the strength of the interaction, commonly expressed as a binding energy or docking score. nrfhh.comajchem-a.com The process involves defining a search space, often a "grid box," around the target's binding site. nrfhh.com Docking algorithms then explore various conformations and orientations of the ligand within this space, calculating the binding affinity for each pose. nrfhh.com

For 2,3-Dimethylbenzamidine, docking studies could be employed to screen for potential protein targets or to understand its mechanism of action if a target is already known. For instance, amidine-containing compounds are known to interact with serine proteases, and docking could elucidate the specific binding mode of 2,3-Dimethylbenzamidine within the active site of such an enzyme. google.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. researchgate.net

Table 3: Illustrative Output from a Molecular Docking Study

| Parameter | Description | Example Value |

| Binding Affinity / Docking Score | An estimation of the binding free energy between the ligand and the protein. More negative values typically indicate stronger binding. | -8.5 kcal/mol |

| Interacting Residues | The specific amino acid residues in the protein's active site that form bonds or close contacts with the ligand. | TYR 228, ASP 189, SER 195 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | 2 (with SER 195, GLY 193) |

| Hydrophobic Interactions | Non-polar interactions between the ligand and hydrophobic residues in the binding pocket. | TRP 215, VAL 216 |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference conformation (if available). Lower values indicate a better match. | 1.2 Å |

Coordination Chemistry of 2,3 Dimethyl Benzamidine As a Ligand

Amidinato Ligand Formation and Chelating Modes

Amidines, in their neutral form, are strong Lewis bases. sphinxsai.com Upon deprotonation, typically through reaction with a strong base or via salt elimination pathways with metal halides, they form the corresponding amidinato anion. researchgate.netresearchgate.net This anion, [ArC(NR)₂]⁻, where Ar is the 2,3-dimethylphenyl group, is a four-electron donor ligand. researchgate.net

The 2,3-dimethyl-benzamidinato ligand predominantly coordinates to metal centers in a bidentate fashion, utilizing its two nitrogen atoms to form a chelate ring. sphinxsai.comresearchgate.net This chelating mode is a key feature of its coordination chemistry, leading to the formation of stable metallacyclic structures. sphinxsai.com The amidinato moiety can also act as a bridging ligand between two metal centers, a common motif in the formation of dinuclear complexes with a paddlewheel structure. researchgate.netresearchgate.netresearchgate.net In these structures, four amidinato ligands bridge two metal ions. The versatility of the amidinato ligand also allows for other coordination modes, including monodentate coordination, although this is less common. academie-sciences.fr

The electronic properties of the amidinato ligand are significantly influenced by the substituents on the nitrogen atoms and the aryl ring. Compared to carboxylate ligands, amidinates are stronger electron donors, which increases the electron density on the metal centers they coordinate to. researchgate.net This property is crucial in stabilizing metal-metal bonds and accessing a range of oxidation states in the resulting complexes. researchgate.netresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The 2,3-dimethyl-benzamidinato ligand has been successfully employed in the synthesis of a variety of metal complexes, most notably with transition metals like ruthenium and with heavier p-block elements.

Diruthenium complexes with amidinato bridging ligands are of significant interest due to their rich electrochemical and magnetic properties, which are often associated with the presence of a metal-metal bond. researchgate.netresearchgate.net The paddlewheel structure is a common structural type for these diruthenium compounds. researchgate.netresearchgate.netucm.es

The synthesis of diruthenium(III) complexes bearing 2,3-dimethyl-benzamidinato ligands typically involves the reaction of a diruthenium precursor, such as diruthenium(II,II) tetraacetate chloride, [Ru₂(OAc)₄Cl], with the corresponding amidine. acs.org For instance, the novel diruthenium(III) compound Ru₂(DMBA)₄Cl₂ (where DMBA is N,N'-dimethylbenzamidinate, a derivative of 2,3-dimethyl-benzamidine) was synthesized by refluxing Ru₂(OAc)₄Cl with dimethylbenzamidine in the presence of LiCl and triethylamine (B128534) (Et₃N) under an ambient atmosphere. acs.org

Another common synthetic strategy is the substitution of acetate (B1210297) ligands in [Ru₂Cl(O₂CMe)₄] with N,N-donor ligands, a reaction that can be facilitated by microwave irradiation to achieve faster reaction times and higher yields. rsc.org These reactions can lead to the formation of tetrasubstituted diruthenium complexes where all four bridging acetate ligands are replaced by amidinato ligands. rsc.org The choice of solvent and reaction temperature are critical parameters that influence the outcome of the synthesis, including the degree of substitution and the final structure of the complex.

A key feature of the diruthenium(III) paddlewheel complexes is the presence of a ruthenium-ruthenium (Ru-Ru) bond. The length of this bond is sensitive to the nature of both the bridging and axial ligands. X-ray diffraction studies have provided precise measurements of these distances.

For the complex Ru₂(DMBA)₄Cl₂, the Ru-Ru distance was determined to be 2.3224(7) Å. acs.org This distance is indicative of a significant metal-metal bonding interaction. The electronic configuration for this Ru₂(III,III) complex results in a paramagnetic state with a spin state S=1. acs.org Upon replacement of the axial chloride ligands with alkynyl ligands, such as in Ru₂(DMBA)₄(C₂SiMe₃)₂ and Ru₂(DMBA)₄(C₄H)₂, the Ru-Ru distance elongates to 2.4501(6) Å and 2.4559(6) Å, respectively. acs.org This lengthening of the Ru-Ru bond is accompanied by a change in the electronic structure, leading to diamagnetic complexes. acs.org The shorter Ru-Ru bond in the dichloro complex compared to the bis-alkynyl derivatives reflects the different electronic effects of the axial ligands. acs.org In general, Ru-Ru distances in these types of complexes fall within a range that is considered typical for Ru₂⁶⁺ cores with a bond order of 2.0. researchgate.net

| Compound | Ru-Ru Distance (Å) | Magnetic Property |

| Ru₂(DMBA)₄Cl₂ | 2.3224(7) | Paramagnetic (S=1) |

| Ru₂(DMBA)₄(C₂SiMe₃)₂ | 2.4501(6) | Diamagnetic |

| Ru₂(DMBA)₄(C₄H)₂ | 2.4559(6) | Diamagnetic |

Table 1: Selected Ru-Ru bond distances and magnetic properties of diruthenium(III) complexes with N,N'-dimethylbenzamidinato (DMBA) ligands. Data sourced from Xu et al., 2002. acs.org

In Ru₂(DMBA)₄Cl₂, the axial positions are occupied by chloride ions. acs.org These can be substituted through metathesis reactions with other anions or neutral ligands. acs.org For example, reaction with lithium or sodium alkynyls leads to the formation of bis-alkynyl derivatives. acs.org The strong σ-donating character of the alkynyl ligands leads to a significant electronic perturbation of the diruthenium core, resulting in the observed change from a paramagnetic to a diamagnetic state and an increase in the Ru-Ru distance. acs.org The short Ru-C bond distances in the alkynyl adducts, such as 1.955(4) Å in Ru₂(DMBA)₄(C₂SiMe₃)₂, suggest a strong Ru-C σ-bond. acs.org

The nature of the axial ligand also impacts the electrochemical properties of the complex, such as the potentials of the redox processes. acs.org All the reported diruthenium(III) complexes with DMBA ligands undergo three one-electron redox processes: one oxidation and two reductions. acs.org The reversibility of these redox couples is dependent on the nature of the axial ligands. acs.org

The coordination chemistry of amidinato ligands extends to heavier p-block elements like antimony (Sb) and bismuth (Bi). researchgate.net While specific studies on complexes of this compound with these elements are not extensively documented in the provided search results, the general principles of amidinato coordination with heavy Group 15 elements can be inferred from studies with other amidinato ligands.

Salt elimination reactions between ECl₃ (E = Sb, Bi) and lithium amidinates are a common route to synthesize monosubstituted amidinate complexes of the type [RC(NR')₂]ECl₂. researchgate.net These reactions often yield stable complexes in high yields. researchgate.net The synthesis of such complexes can be challenging due to the tendency of the reaction mixtures to be reduced to elemental antimony or bismuth under typical metathesis conditions. researchgate.net

In these complexes, the amidinate moiety typically acts as an N,N'-chelating (η²) four-electron donor ligand. researchgate.net The resulting coordination geometry around the Group 15 element is often described as a distorted saw-horse conformation, which is influenced by the stereochemically active lone pair of electrons on the central atom. researchgate.net X-ray crystallography has been instrumental in characterizing the structures of these complexes. researchgate.netjcu.edu.au For instance, the structure of dichloroantimony-N,N'-bis(trimethylsilyl)-benzamidine reveals a monomeric molecule where the antimony atom is in a distorted trigonal bipyramidal environment due to the steric effect of the lone pair. researchgate.net

Computational calculations have also been employed to understand the bonding modes in these complexes. researchgate.net The coordination chemistry of antimony and bismuth with amidinato ligands continues to be an active area of research, with potential applications arising from the unique electronic and structural features of these compounds. researchgate.netrsc.org

Other Transition Metal and Main Group Element Coordination

While the coordination chemistry of this compound with ruthenium has been a subject of interest, its versatility as a ligand extends to other transition metals and main group elements. Amidinate ligands, in general, are known for their ability to stabilize a wide range of metal centers, offering steric and electronic tunability through substitution on the nitrogen and carbon atoms of the N-C-N framework. researchgate.net

The coordination of amidinate ligands to transition metals is extensive, covering both early and late transition metals, as well as lanthanides and actinides. researchgate.net For instance, chromium complexes with benzamidinate ligands have been synthesized and structurally characterized. sphinxsai.com Similarly, manganese complexes utilizing amidinato ligands have been successfully prepared. sphinxsai.com The coordination modes of amidinate ligands are diverse and can include monodentate, chelating, and bridging fashions, leading to a variety of molecular architectures. sphinxsai.comrsc.org

In the realm of main group elements, amidinate ligands have been instrumental in advancing their coordination chemistry. researchgate.net They have been shown to form stable complexes with elements such as lithium, magnesium, and aluminum. researchgate.net For example, the reaction of N,N'-bis(2,6-diisopropylphenyl)-4-toluamidine with organometallic reagents of lithium, magnesium, and aluminum yields the corresponding mononuclear amidinate complexes. researchgate.net The coordination of benzamidinate ligands to zinc has also been explored, revealing various coordination modes including µ2-bridging and more complex µ3-bridging. rsc.org The nature of the substituents on the amidinate ligand plays a crucial role in determining the nuclearity and structure of the resulting zinc complexes. rsc.org

The table below summarizes the coordination of amidinate ligands, including benzamidinates, with various other transition metals and main group elements, highlighting the versatility of this ligand class.

| Element | Example of Coordinated Amidine/Benzamidine (B55565) Ligand | Reference |

| Chromium | [Cr3(PhNC(Ph)NPy)4Cl2] | sphinxsai.com |

| Manganese | [MCl2(HDPhF)2]2 (M=Mn) | sphinxsai.com |

| Lithium | [Li(DippAm)(THF)2] | researchgate.net |

| Magnesium | [Mg(DippAm)2] | researchgate.net |

| Aluminum | [Al(DippAm)Me2] | researchgate.net |

| Zinc | [Et2Zn3(dipf)4] | rsc.org |

Electronic and Redox Properties of Metal-Amidinato Complexes

The electronic and redox properties of metal-amidinato complexes are intrinsically linked to the nature of both the metal center and the amidinato ligand. The substituents on the amidinato ligand can significantly influence the electronic environment of the metal, thereby affecting its magnetic and electrochemical behavior.

Paramagnetism and Diamagnetism in Diruthenium Complexes

Diruthenium complexes supported by amidinate ligands can exhibit both paramagnetic and diamagnetic behavior, which is primarily dictated by the oxidation state of the diruthenium core and the resulting number of unpaired electrons. researchgate.net For instance, diruthenium(III,III) complexes are generally paramagnetic. researchgate.net In contrast, diruthenium complexes with a Ru2(6+) core are typically diamagnetic. researchgate.net

The magnetic properties of these complexes are a direct consequence of their electronic configuration. Paramagnetic complexes possess unpaired electrons, leading to a net magnetic moment, while in diamagnetic complexes, all electrons are paired. The specific electronic ground state, such as σ²π⁴δ²(πδ)³ for a Ru₂(⁵⁺) core, determines the number of unpaired electrons and thus the degree of paramagnetism. researchgate.net The nature of the axial and equatorial ligands can also modulate the electronic structure and, consequently, the magnetic properties of these diruthenium paddlewheel complexes. researchgate.net

Electrochemical Behavior and Redox Processes

Diruthenium-amidinato complexes are known for their rich electrochemical behavior, often displaying multiple, reversible redox processes centered on the diruthenium unit. researchgate.net These redox events correspond to changes in the oxidation state of the diruthenium core, for example, from Ru₂(⁵⁺) to Ru₂(⁴⁺) or Ru₂(⁶⁺). researchgate.net

The electrochemical potentials of these redox processes are sensitive to several factors, including the solvent, the nature of the axial ligands, and the electronic properties of the bridging amidinato ligands. researchgate.netresearchgate.net Electron-donating or electron-withdrawing groups on the aromatic rings of the benzamidinate ligand can shift the redox potentials. researchgate.net For example, a greater electron-donating ability of the equatorial ligands facilitates oxidation of the diruthenium core. researchgate.net

Cyclic voltammetry is a key technique used to study the electrochemical behavior of these complexes. The reversibility of the redox waves indicates the stability of the different oxidation states of the diruthenium complex on the timescale of the experiment. researchgate.net Spectroelectrochemical methods, which combine electrochemistry with spectroscopy, allow for the characterization of the electronic structure of the in-situ generated species at different oxidation states. researchgate.netacs.org

The table below provides a summary of the electrochemical processes observed in representative diruthenium-amidinate complexes.

| Complex Type | Redox Processes | Influencing Factors | Reference |

| Diruthenium(II,III) Amidinates | Ru₂(⁵⁺/⁴⁺), Ru₂(⁵⁺/⁶⁺) | Solvent, Axial Ligands | researchgate.net |

| Diruthenium(III,III) Amidinates | Ru₂(⁶⁺/⁷⁺), Ru₂(⁶⁺/⁵⁺) | Bridging Ligand Substituents | researchgate.nethc.edu |

Supramolecular Interactions and Chemical Reactivity

Hydrogen Bonding Networks in Benzamidines

Benzamidines, including 2,3-dimethyl-benzamidine, are capable of forming extensive hydrogen bonding networks. tue.nluni-siegen.de The amidine functional group possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). stackexchange.comibchem.com This dual functionality allows benzamidines to engage in self-assembly and to interact with other molecules, forming predictable supramolecular structures. tue.nlnih.gov

Formation of Amidinium-Carboxylate Salt Bridges

A key feature of benzamidines is their ability to form strong and geometrically well-defined salt bridges with carboxylic acids. nih.govnih.gov This interaction involves both hydrogen bonding and an electrostatic attraction between the protonated amidinium cation and the deprotonated carboxylate anion. wikipedia.org

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of amidinium-carboxylate salt bridges in solution. nih.govnih.govupm.es ITC experiments provide direct measurement of the binding enthalpy (ΔH), and allow for the determination of the binding affinity (Ka), stoichiometry (n), and the change in entropy (ΔS). upm.esutwente.nl Studies on various benzamidine (B55565) derivatives have shown that the formation of these salt bridges is typically an enthalpically driven process. nih.gov

While specific ITC data for this compound is not available, studies on related systems allow for predictions. The thermodynamic parameters for the formation of a 1:1 complex between different benzamidine derivatives and benzoic acid in chloroform (B151607) at 298 K have been systematically investigated. nih.gov These studies provide a framework for understanding how substituents on the benzamidine ring affect the thermodynamics of salt bridge formation.

Table 1: Thermodynamic Parameters for Salt Bridge Formation between Benzoic Acid and Benzamidine Derivatives in Chloroform at 298 K (Illustrative Data)

| Amidine Derivative | Ka (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Benzamidine | 1.0 x 10⁴ | -22.8 | -45.2 | -22.4 |

| 4-Methoxybenzamidine | 2.5 x 10⁴ | -25.1 | -48.1 | -23.0 |

| 4-Nitrobenzamidine | 1.6 x 10³ | -18.3 | -38.5 | -20.2 |

This table is illustrative and based on general findings for substituted benzamidines. Specific values for this compound would require experimental determination.

The stability of amidinium-carboxylate salt bridges is highly dependent on the polarity of the solvent. nih.govnih.gov In nonpolar solvents, the interaction is strong due to the significant electrostatic component. wikipedia.org As the solvent polarity increases, the stability of the salt bridge tends to decrease due to the solvation of the individual ions, which weakens their interaction. nih.gov

A crucial aspect of the amidinium-carboxylate interaction is the transfer of a proton from the carboxylic acid to the amidine, forming a contact ion pair. nih.govnih.gov This proton transfer is supported by the observation that the stability of the complex correlates with the pKa of the interacting partners. wikipedia.org Even in nonpolar solvents like chloroform, evidence suggests the existence of the zwitterionic form. nih.govacs.org The presence of N-H protons in the resulting amidinium ion that are not directly involved in the salt bridge can interact with polar solvents, leading to an enhanced stability of the complex compared to N,N'-dialkylamidines in such solvents. nih.govnih.gov

Substituents on the aromatic ring of both the benzamidine and the carboxylic acid have a predictable effect on the stability of the resulting salt bridge. nih.gov Electron-donating groups on the benzamidine increase its basicity, leading to a more stable salt bridge. nih.gov Conversely, electron-withdrawing groups on the carboxylic acid increase its acidity, which also results in a stronger interaction. nih.gov

Cyclization Reactions Leading to Heterocyclic Compounds

Benzamidines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most common applications is in the formation of quinazolinones.

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. mdpi.comnih.gov One synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of a benzamidine with a β-dicarbonyl compound or a related species. rjptonline.orgpressbooks.pubvpscience.org

A common method for the synthesis of quinazolinones is the reaction of an anthranilic acid derivative with an appropriate reagent to form an intermediate, which then cyclizes. rjptonline.org Alternatively, N-arylbenzamidines can undergo cyclization reactions to form quinazoline (B50416) derivatives. acs.org While specific examples detailing the cyclization of this compound to a quinazolinone are not prevalent in the searched literature, the general reactivity pattern of benzamidines suggests that it would readily participate in such reactions. For instance, the condensation of a benzamidine with a β-ketoester, followed by cyclization, is a known method for quinazolinone synthesis. rjptonline.org The reaction of this compound with a suitable dicarbonyl compound would be expected to yield a 2-substituted-5,6-dimethyl-quinazolin-4(3H)-one.

General Chemical Transformations

Benzamidines can undergo hydrolysis, particularly under basic aqueous conditions, to yield the corresponding benzamide. Current time information in Bangalore, IN.nih.gov For this compound, this transformation results in the formation of 2,3-dimethylbenzamide.

The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion (HO⁻) on the carbon atom of the amidine group. The rate of hydrolysis is significantly dependent on the pH of the solution. The reaction is slow in neutral or weakly basic water but accelerates at higher pH values. Current time information in Bangalore, IN.nih.gov This is because the dominant and most effective pathway involves the attack of the hydroxide ion on the neutral benzamidine molecule, rather than its protonated benzamidinium form. Current time information in Bangalore, IN. As the pH increases, the concentration of the more reactive neutral benzamidine species rises, leading to a faster reaction rate.

Studies on the parent compound, unsubstituted benzamidinium, have quantified the effect of pH on the hydrolysis rate, as shown in the table below. While specific kinetic data for the 2,3-dimethyl derivative is not presented, the general trend is expected to be similar.

| pH | Half-life (t₁/₂) |

|---|---|

| 9 | 300 days |

| 11 | 6 days |

| 13 | 15 hours |

Data derived from studies on unsubstituted benzamidinium at room temperature. Current time information in Bangalore, IN.nih.gov

The amidine functional group contains two nucleophilic nitrogen atoms and can undergo acylation reactions with suitable acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl amidine derivatives. researchgate.net The reaction with this compound would lead to the introduction of an acyl group onto one of the nitrogen atoms.

With Acyl Chlorides: The reaction of an amidine with an acyl chloride (RCOCl) typically proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com A lone pair of electrons on one of the nitrogen atoms of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the N-acylated product and hydrogen chloride (HCl). libretexts.org Given that amidines are basic, the HCl byproduct will react with a second equivalent of the starting amidine to form an ammonium (B1175870) salt. Therefore, two equivalents of the amidine are generally required for the reaction to go to completion.

With Acid Anhydrides: Acylation can also be achieved using an acid anhydride, such as acetic anhydride. The reaction mechanism is similar to that with acyl chlorides, but it is generally slower and may require heating. libretexts.org Instead of hydrogen chloride, a carboxylic acid is produced as the byproduct. libretexts.org This carboxylic acid can then react with a basic amidine molecule to form a salt.

Enzyme Inhibition Mechanisms and Molecular Recognition Principles

Fundamentals of Enzyme Inhibition Kinetics

Enzyme inhibition is a fundamental process in biochemistry where the binding of a substance, known as an inhibitor, decreases the activity of an enzyme. patsnap.comsustainability-directory.com This process is crucial for the regulation of metabolic pathways, the action of many drugs, and for understanding various diseases. patsnap.comnumberanalytics.com The study of the rates of these inhibited reactions is known as enzyme inhibition kinetics. sustainability-directory.comnumberanalytics.com

Competitive Inhibition and Active Site Interactions

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds to the active site of the enzyme. jackwestin.comaatbio.comlibretexts.org This binding is mutually exclusive with the substrate; only the inhibitor or the substrate can be bound to the active site at any given moment. khanacademy.org The inhibitor's presence prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. aatbio.com However, this type of inhibition is reversible and can be overcome by increasing the concentration of the substrate, which can out-compete the inhibitor for the active site. khanacademy.orgknyamed.com In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, appears to increase. sci-hub.se

Non-Competitive, Uncompetitive, and Mixed Inhibition Modes

In contrast to competitive inhibition, other modes involve the inhibitor binding to sites other than the active site. jackwestin.comknyamed.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site, a location on the enzyme distinct from the active site. jackwestin.comaatbio.com This binding event can occur whether or not the substrate is already bound to the active site and induces a conformational change in the enzyme that reduces its catalytic efficiency. jackwestin.comknyamed.com Consequently, the Vmax of the reaction is decreased, but the Km remains unchanged because the inhibitor does not interfere with substrate binding. wikipedia.org

Uncompetitive inhibition is a mode where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. patsnap.comjackwestin.comsci-hub.se This binding locks the substrate in the active site, preventing the formation of the product. patsnap.com In this case, both Vmax and Km are decreased. gonzaga.edu

Mixed inhibition is a more complex form where the inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site. jackwestin.comwikipedia.org The inhibitor's affinity for the free enzyme and the ES complex can differ. wikipedia.org This type of inhibition affects both the Vmax and the Km of the reaction. fiveable.me It is considered a "mixture" of competitive and uncompetitive inhibition. jackwestin.comwikipedia.org

Benzamidines as Serine Protease Inhibitor Scaffolds

Benzamidine (B55565) and its derivatives are recognized as a significant class of reversible inhibitors, particularly for serine proteases. focusbiomolecules.comcaymanchem.comacs.org Serine proteases are a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity. acs.orgnih.gov The benzamidine moiety acts as a scaffold that can be modified to achieve varying degrees of potency and selectivity against different serine proteases. nih.gov For instance, benzamidine hydrochloride is a known competitive inhibitor of trypsin, thrombin, and plasmin. focusbiomolecules.comcaymanchem.com A study on substituted benzamidines revealed that their inhibitory activity against human serine proteases like trypsin, thrombin, plasmin, and C1s is influenced by the physicochemical properties of the substituent groups. nih.gov This suggests that the benzamidine scaffold provides a foundational structure for interacting with the active site of serine proteases, while modifications to this scaffold can fine-tune the binding affinity and selectivity for specific enzymes. acs.orgnih.gov

Molecular Recognition and Binding Affinities

The interaction between an inhibitor and an enzyme is governed by principles of molecular recognition, where the three-dimensional structures of both molecules dictate the binding affinity and selectivity.

Determination of Inhibition Constants (Ki, IC50)

To quantify the potency of an inhibitor, two key parameters are commonly determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sigmaaldrich.comedx.org It is a functional measure of inhibitor strength but can be influenced by factors such as substrate concentration. sigmaaldrich.comedx.org

The Ki , or inhibition constant, is a more direct measure of the binding affinity between the inhibitor and the enzyme. sigmaaldrich.comebmconsult.com It represents the dissociation constant of the enzyme-inhibitor complex. A smaller Ki value indicates a stronger binding affinity and, therefore, a more potent inhibitor. ebmconsult.com The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Km for that substrate. sigmaaldrich.com For competitive inhibitors, the Ki is approximately half the IC50 value, while for non-competitive inhibitors, the Ki and IC50 values are nearly identical. ebmconsult.com

The following table presents the Ki values for benzamidine hydrochloride against several serine proteases, illustrating its inhibitory profile.

| Enzyme | Ki (μM) |

| Tryptase | 20 medchemexpress.com |

| Trypsin | 21 medchemexpress.com |

| uPA | 97 medchemexpress.com |

| Factor Xa | 110 medchemexpress.com |

| Thrombin | 320 medchemexpress.com |

| tPA | 750 medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Structural Determinants of Ligand-Enzyme Selectivity

The selectivity of a ligand for a specific enzyme over others is determined by the subtle differences in the three-dimensional structures of the enzyme active sites or allosteric binding pockets. pnas.orgresearchgate.net Even enzymes with high sequence similarity can exhibit significant differences in their detailed topology, leading to variations in ligand binding. pnas.org

Key factors that govern ligand-enzyme selectivity include:

Shape and Size of the Binding Pocket: The complementary shapes and sizes of the ligand and the enzyme's binding site are fundamental for a stable interaction. pnas.org

Amino Acid Residues: The specific amino acid residues lining the binding pocket play a crucial role. For example, the substitution of a single amino acid can dramatically alter ligand selectivity. pnas.org In some enzymes, specific pockets, like the S2 pocket in thrombin, are important recognition sites for developing selective inhibitors. researchgate.net

Hydrogen Bonding and Electrostatic Interactions: The formation of hydrogen bonds and favorable electrostatic interactions between the ligand and the enzyme contributes significantly to binding affinity and selectivity. pnas.orgresearchgate.net

Hydrophobic Interactions: The desolvation of hydrophobic surfaces on both the ligand and the enzyme upon binding can be a major driving force for complex formation. researchgate.net

Conformational Changes: The binding of a ligand can induce conformational changes in the enzyme, or the enzyme may exist in a pre-equilibrium of different conformations, with the ligand selectively binding to one. pnas.org

By understanding these structural determinants, medicinal chemists can design more potent and selective enzyme inhibitors. researchgate.net

Conformational Changes Upon Inhibitor Binding

The binding of an inhibitor to an enzyme is a dynamic process that frequently involves structural rearrangements in both the ligand and the protein. These conformational changes are central to the mechanism of inhibition and the principles of molecular recognition. While detailed crystallographic or spectroscopic data specifically for 2,3-Dimethyl-benzamidine are not extensively documented in publicly accessible literature, the behavior of the broader class of benzamidine-based inhibitors provides critical insights into the expected conformational adjustments upon binding.

The interaction of benzamidine derivatives with various enzymes, particularly serine proteases like trypsin and thrombin, as well as other proteins such as KRas, has been a subject of detailed structural studies. These studies reveal that the extent and nature of conformational changes can vary significantly depending on the specific enzyme and the inhibitor's structure.

Conversely, inhibitor binding can also trigger more substantial and functionally significant conformational changes. A compelling example is the binding of benzamidine to the KRas protein. pnas.org Structural analysis revealed that benzamidine occupies a distinct pocket on the KRas surface located between helix α2 and the core β-sheet. pnas.org An intriguing feature of this interaction is the capacity of the binding pocket to expand to accommodate the compound. pnas.org More significantly, the binding of a related inhibitor, DCAI, to this pocket induces changes in the rotamer conformation of key residues Arg41 and Asp54. pnas.org This specific conformational shift disrupts hydrogen bonds at the interface between KRas and its guanine (B1146940) nucleotide exchange factor, SOS, thereby inhibiting its catalytic activity. pnas.org This demonstrates how a localized binding event can allosterically propagate structural changes to distal sites, leading to a loss of function.

The dynamic nature of these interactions is also underscored by spectroscopic studies. Circular dichroism (CD) spectroscopy has shown that trypsin undergoes conformational changes upon interacting with various molecules, including benzamidine derivatives. nih.gov Such spectral changes are indicative of alterations in the secondary or tertiary structure of the enzyme upon ligand binding. nih.gov

These inhibitor-induced conformational adjustments are fundamental to the mechanism of action. By occupying the active site, the benzamidine moiety can block access for the natural substrate. acs.org The associated conformational changes can further stabilize this blocked state or, as in the case of KRas, allosterically prevent the binding of other necessary effector proteins, effectively locking the enzyme in an inhibited conformation. pnas.org

Table 1: Examples of Conformational Changes Induced by Benzamidine-Based Inhibitors

| Enzyme/Protein | Inhibitor Class | Observed Conformational Change | Method of Observation | Reference |

|---|---|---|---|---|

| Bovine Thrombin | Benzamidine-based inhibitors (NAPAP, 4-TAPAP) | Slight effect on the active-site environment; 60-insertion loop maintains its structure. | X-ray Crystallography | researchgate.net |

| Human Thrombin | Melagatran derivatives (with benzamidine group) | Minor rotation of Glu192 side chain in response to a branched substituent on the inhibitor. | X-ray Crystallography | acs.org |

| KRas | Benzamidine (BZDN), DCAI | Binding pocket expands upon compound binding. Altered rotamer conformation of residues R41 and D54. | X-ray Crystallography | pnas.org |

| Trypsin | Benzamidine (BA) derivatives | General conformational alteration of the enzyme structure. | Circular Dichroism (CD) Spectroscopy | nih.gov |

Advanced Analytical Methodologies in Benzamidine Research

Chromatographic Techniques

Chromatographic techniques are central to the separation, identification, and quantification of chemical compounds. For a substance like 2,3-Dimethyl-benzamidine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. While specific HPLC methods for this compound are not detailed in the literature, established methods for other benzamidine (B55565) derivatives offer a clear precedent. For instance, a reversed-phase HPLC method is commonly used for the analysis of benzamidine compounds ejgm.co.uk.

For the purity assessment of this compound, a typical HPLC method would likely involve a C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727) ejgm.co.uknih.gov. The detection of the compound would most likely be achieved using a UV detector, as the benzamidine structure contains a chromophore that absorbs UV light nih.gov.

The following table outlines a hypothetical set of HPLC parameters that could serve as a starting point for the analysis of this compound, based on methods for similar compounds.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Example Value |

| Stationary Phase | C18, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water:Methanol (15:84:1, v/v/v) ejgm.co.uk |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Detection | UV at 254 nm ejgm.co.uk |